molecular formula C12H16N2O B1434018 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 1803571-72-3

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No. B1434018
M. Wt: 204.27 g/mol
InChI Key: OYIWZNSNGTYLPD-UHFFFAOYSA-N
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Description

“3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” is a chemical compound with the CAS Number: 1803571-72-3 . It has a molecular weight of 204.27 and its IUPAC name is 3-ethyl-3-methyl-1,2,3,4-tetrahydro-5H-benzo [e] [1,4]diazepin-5-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O/c1-3-12(2)8-13-10-7-5-4-6-9(10)11(15)14-12/h4-7,13H,3,8H2,1-2H3, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Synthesis and Structural Characterization

The compound 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, belonging to the benzodiazepines class, is synthesized and characterized using advanced techniques. It exhibits a broad spectrum of biological applications, including support against human cancers. Its structure is confirmed through 1H NMR, 13C NMR, IR techniques, and single crystal X-ray diffraction studies, revealing its crystallization in the orthorhombic crystal system. Intramolecular hydrogen bonds and π···π interactions stabilize the crystal structure. The molecular interactions and their contributions are quantified using Hirshfeld surface analysis, indicating the dominance of H…H interactions. Furthermore, density functional theory calculations provide insights into the electronic properties, and molecular electrostatic potential maps identify the chemical reactive sites (Naveen et al., 2019).

2. Pharmacological Properties

Derivatives of 3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one are known for their significant pharmacological effects. They exhibit anxiolytic, anticonvulsant, anorexigenic, analgesic effects, and more. Their effectiveness is attributed to their affinity for benzodiazepine receptors and cholecystokinin receptors of types CCK1 and CCK2. Some derivatives are undergoing clinical trials, potentially addressing alimentary obesity, anxiety, and panic states (Andronati et al., 2002).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . More specific safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-ethyl-3-methyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-12(2)8-13-10-7-5-4-6-9(10)11(15)14-12/h4-7,13H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIWZNSNGTYLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 2
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 3
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 4
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 5
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 6
3-ethyl-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

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